molecular formula C18H21F3N6O2 B177719 Buparlisib CAS No. 1202777-78-3

Buparlisib

Cat. No. B177719
Key on ui cas rn: 1202777-78-3
M. Wt: 410.4 g/mol
InChI Key: CWHUFRVAEUJCEF-UHFFFAOYSA-N
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Patent
US09359326B2

Procedure details

Charge a 500 mL round bottom 3-neck flask that equipped with a thermocouple, mechanical stirrer, nitrogen inlet/outlet and cooling bath with 202.8 g (0.622 mol) of cesium carbonate and 260 g (260 mL) of water. Stir and cool the resulting solution to 22±3° C. Transfer the solution to the addition funnel. Charge a nitrogen-flushed 3 L reactor that equipped with an overhead stirrer, condenser, pH probe, nitrogen inlet/outlet and 500 mL addition funnel with 50.0 g (0.207 mol) of 5-bromo-4-(trifluoromethyl) pyridin-2-amine 4a, 190.9 g (0.456 mol) of 4,4′-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl]di[morpholine] 4, 6.75 g (0.0103 mol) of 1,1′-bis(di-tert-butylphosphino) ferrocene palladium dichloride and 556 g (625 mL) of thf. Stir the slurry at 22±3° C. Add the aqueous cesium carbonate solution via the addition funnel to the slurry over 1-2 min. Stir rapidly (to ensure good mixing), heat to 45±3° C. over 15 min and hold at this temperature for at least 30 minutes. Check for completeness of the reaction. Cool to 22±3° C. Separate the phases. Partially concentrate the THF (25° C., 90 mbar) to a volume of 400 mL. Add 654 g (750 mL) of isopropyl acetate, resume the vacuum distillation and concentrate to a volume of 400 mL. Add 610 g (700 mL) of isopropyl acetate, stir and filter the hazy solution through a 25 g pad of Celite. Wash the reactor and filter cake with 87 g (100 mL) of isopropyl acetate and add the wash to the batch. Add 1 L of 0.125N aqueous N-acetyl-L-cysteine solution and stir at 60±3° C. for 1 h. Cool to 22±3° C. and drain the aqueous wash. Add 1 L of 0.25N aqueous N-acetyl-L-cysteine pH=7 solution and stir at 60±3° C. for 1 h. Cool to 22±3° C. and drain the aqueous wash. Again, add 1 L of 0.25N aqueous N-acetyl-L-cysteine pH=7 solution and stir at 60±3° C. for 1 h. Cool to 22±3° C. and drain the aqueous wash. Charge 34.5 g of Si-Thiol functionalized silica gel and stir the suspension at 60±3° C. for 1 h. Cool to 22±3° C. and filter to remove the silica gel. Add 1 L of 1N aqueous hydrochloric acid solution and stir for 15 minutes. Separate the phases and retain the aqueous phase which now contains product. Extract the organic phase again by adding 500 mL of 1N aqueous HCl solution and stirring for 15 minutes. Separate the phases and combine the aqueous extracts. Adjust the pH to 2.3±0.2 by the addition of ˜280 mL of 4N aqueous sodium hydroxide solution. Charge 17.2 g of Si-Thiol functionalized silica gel and stir the suspension at 50±3° C. for 1 h. Cool to 22±3° C. and filter to remove the silica gel. Adjust the pH to 5.0±0.2 by the slow addition of ˜75 mL of 4N aqueous sodium hydroxide solution maintaining a batch temperature of 15±3° C. Stir the slurry for at least 16 h at 22±3° C. to allow the product to completely solidify. Filter the solids and wash the filter cake once with 250 g (250 mL) of water. Dry the solids (50° C., 35 mbar) for 16 h to obtain 75 g (89% yield) of 5 as a tan solid. Following this procedure, Compound 5 is the hemihydrate polymorph form HA of the Compound of Formula A.
Name
cesium carbonate
Quantity
202.8 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
6.75 g
Type
catalyst
Reaction Step Two
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
89%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:8]1[C:9]([C:15]([F:18])([F:17])[F:16])=[CH:10][C:11]([NH2:14])=[N:12][CH:13]=1.CC1(C)C(C)(C)OB([C:27]2[N:32]=[C:31]([N:33]3[CH2:38][CH2:37][O:36][CH2:35][CH2:34]3)[N:30]=[C:29]([N:39]3[CH2:44][CH2:43][O:42][CH2:41][CH2:40]3)[CH:28]=2)O1>[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2].O>[N:33]1([C:31]2[N:32]=[C:27]([C:8]3[C:9]([C:15]([F:18])([F:17])[F:16])=[CH:10][C:11]([NH2:14])=[N:12][CH:13]=3)[CH:28]=[C:29]([N:39]3[CH2:44][CH2:43][O:42][CH2:41][CH2:40]3)[N:30]=2)[CH2:38][CH2:37][O:36][CH2:35][CH2:34]1 |f:0.1.2,5.6.7.8|

Inputs

Step One
Name
cesium carbonate
Quantity
202.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
260 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)N)C(F)(F)F
Name
Quantity
190.9 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC(=NC(=N1)N1CCOCC1)N1CCOCC1)C
Name
Quantity
6.75 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
Step Three
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 (± 3) °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge a 500 mL round bottom 3-neck flask
CUSTOM
Type
CUSTOM
Details
that equipped with a thermocouple, mechanical stirrer, nitrogen inlet/outlet
ADDITION
Type
ADDITION
Details
Charge a nitrogen-
CUSTOM
Type
CUSTOM
Details
flushed 3 L reactor
CUSTOM
Type
CUSTOM
Details
that equipped with an overhead stirrer, condenser
STIRRING
Type
STIRRING
Details
Stir the slurry at 22±3° C
STIRRING
Type
STIRRING
Details
Stir rapidly
ADDITION
Type
ADDITION
Details
(to ensure good mixing)
TEMPERATURE
Type
TEMPERATURE
Details
heat to 45±3° C. over 15 min
Duration
15 min
WAIT
Type
WAIT
Details
hold at this temperature for at least 30 minutes
CUSTOM
Type
CUSTOM
Details
Check for completeness of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 22±3° C
CUSTOM
Type
CUSTOM
Details
Separate the phases
CONCENTRATION
Type
CONCENTRATION
Details
Partially concentrate the THF (25° C., 90 mbar) to a volume of 400 mL
ADDITION
Type
ADDITION
Details
Add 654 g (750 mL) of isopropyl acetate
DISTILLATION
Type
DISTILLATION
Details
the vacuum distillation
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to a volume of 400 mL
ADDITION
Type
ADDITION
Details
Add 610 g (700 mL) of isopropyl acetate
STIRRING
Type
STIRRING
Details
stir
FILTRATION
Type
FILTRATION
Details
filter the hazy solution through a 25 g pad of Celite
WASH
Type
WASH
Details
Wash the reactor
FILTRATION
Type
FILTRATION
Details
filter cake with 87 g (100 mL) of isopropyl acetate
ADDITION
Type
ADDITION
Details
add the
WASH
Type
WASH
Details
wash to the batch
ADDITION
Type
ADDITION
Details
Add 1 L of 0.125N aqueous N-acetyl-L-cysteine solution
STIRRING
Type
STIRRING
Details
stir at 60±3° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 22±3° C.
ADDITION
Type
ADDITION
Details
Add 1 L of 0.25N aqueous N-acetyl-L-cysteine pH=7 solution
STIRRING
Type
STIRRING
Details
stir at 60±3° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 22±3° C.
ADDITION
Type
ADDITION
Details
Again, add 1 L of 0.25N aqueous N-acetyl-L-cysteine pH=7 solution
STIRRING
Type
STIRRING
Details
stir at 60±3° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 22±3° C.
ADDITION
Type
ADDITION
Details
Charge 34.5 g of Si-Thiol functionalized silica gel
STIRRING
Type
STIRRING
Details
stir the suspension at 60±3° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 22±3° C.
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove the silica gel
ADDITION
Type
ADDITION
Details
Add 1 L of 1N aqueous hydrochloric acid solution
STIRRING
Type
STIRRING
Details
stir for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Separate the phases
EXTRACTION
Type
EXTRACTION
Details
Extract the organic phase again
ADDITION
Type
ADDITION
Details
by adding 500 mL of 1N aqueous HCl solution
STIRRING
Type
STIRRING
Details
stirring for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Separate the phases
ADDITION
Type
ADDITION
Details
by the addition of ˜280 mL of 4N aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
Charge 17.2 g of Si-Thiol functionalized silica gel
STIRRING
Type
STIRRING
Details
stir the suspension at 50±3° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 22±3° C.
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove the silica gel
ADDITION
Type
ADDITION
Details
by the slow addition of ˜75 mL of 4N aqueous sodium hydroxide solution
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a batch temperature of 15±3° C
STIRRING
Type
STIRRING
Details
Stir the slurry for at least 16 h at 22±3° C.
FILTRATION
Type
FILTRATION
Details
Filter the solids
WASH
Type
WASH
Details
wash the filter cake once with 250 g (250 mL) of water
CUSTOM
Type
CUSTOM
Details
Dry the solids (50° C., 35 mbar) for 16 h
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=NC(=CC(=N1)C=1C(=CC(=NC1)N)C(F)(F)F)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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